Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate

Description

BenchChem offers high-quality Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-bromo-2-prop-2-ynoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-3-6-15-10-5-4-8(12)7-9(10)11(13)14-2/h1,4-5,7H,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPRARUAILLJJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Br)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653226 | |

| Record name | Methyl 5-bromo-2-[(prop-2-yn-1-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685126-90-3 | |

| Record name | Methyl 5-bromo-2-[(prop-2-yn-1-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate

An In-Depth Technical Guide to the Synthesis of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate

Abstract

This guide provides a comprehensive technical overview of the , a valuable intermediate in medicinal chemistry and materials science. The synthesis is achieved via the Williamson ether synthesis, a robust and widely applicable method for forming ether linkages. This document elucidates the reaction mechanism, provides a detailed experimental protocol, and discusses the critical parameters that ensure a successful and high-yielding outcome. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into the practical execution of this important transformation.

Reaction Overview and Strategic Rationale

The is a classic example of the Williamson ether synthesis.[1][2] This reaction involves the O-alkylation of a phenol, in this case, Methyl 5-bromo-2-hydroxybenzoate (also known as methyl 5-bromosalicylate), with an alkyl halide, propargyl bromide. The overall transformation is depicted below:

Figure 1: Overall Reaction Scheme

The strategic choice of this pathway is underpinned by its reliability, the commercial availability of the starting materials, and the straightforward nature of the procedure. The propargyl group introduced is a versatile functional handle, enabling further transformations such as "click" chemistry, Sonogashira coupling, or cyclization reactions.[3]

Mechanism and Causality of Experimental Choices

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][4] Understanding the role of each component is critical to mastering this synthesis.

2.1. The SN2 Pathway The core of the reaction is the backside attack of a nucleophile on an electrophilic carbon center, resulting in the inversion of stereochemistry (though not relevant for this achiral substrate) and the displacement of a leaving group.[4]

-

Deprotonation: The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group of Methyl 5-bromo-2-hydroxybenzoate by a base. This generates a potent nucleophile, the corresponding phenoxide ion.

-

Nucleophilic Attack: The newly formed phenoxide ion attacks the primary carbon of propargyl bromide. This carbon is electrophilic due to the electron-withdrawing nature of the adjacent bromine atom.

-

Displacement: The attack occurs in a concerted fashion, leading to the formation of the C-O ether bond and the simultaneous expulsion of the bromide ion as the leaving group.[1]

2.2. Rationale for Reagent Selection

-

Substrates: The choice of Methyl 5-bromo-2-hydroxybenzoate as the nucleophile precursor and propargyl bromide as the electrophile is ideal. The Williamson ether synthesis works best with primary alkyl halides like propargyl bromide, as secondary and tertiary halides are prone to undergo competing elimination (E2) reactions, especially with a sterically unhindered alkoxide.[1][4]

-

Base (Potassium Carbonate): Potassium carbonate (K₂CO₃) is a moderately weak, non-nucleophilic base, making it an excellent choice for this synthesis.[5] It is strong enough to deprotonate the phenol (pKa ≈ 10) but not so strong as to cause unwanted side reactions, such as hydrolysis of the methyl ester. It is also inexpensive, easy to handle, and can be removed by simple filtration after the reaction.[6][7] The use of a stronger base like sodium hydride (NaH) is also possible but requires stricter anhydrous conditions.[8]

-

Solvent (Acetone/DMF): A polar aprotic solvent is crucial for SN2 reactions.[1] Solvents like acetone or N,N-Dimethylformamide (DMF) are ideal because they can solvate the potassium cation but do not strongly solvate the phenoxide anion, leaving it "naked" and highly nucleophilic. Protic solvents, such as ethanol, would solvate and stabilize the nucleophile through hydrogen bonding, drastically reducing its reactivity and slowing the reaction rate.[1]

Detailed Experimental Protocol

This protocol is designed for reproducibility and scalability. Standard laboratory safety precautions should always be observed.

Workflow Diagram

Caption: Experimental workflow for the .

Materials and Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat plate

-

Standard glassware for extraction and filtration

-

Thin-Layer Chromatography (TLC) apparatus

Procedure:

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 5-bromo-2-hydroxybenzoate (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and dry acetone (approx. 0.1 M concentration relative to the limiting reagent).[3]

-

Reagent Addition: Attach a reflux condenser and begin stirring the suspension. Add propargyl bromide (80% solution in toluene, 1.2 eq) dropwise to the mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approx. 60°C for acetone) and maintain for 4-6 hours. The reaction progress should be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) by observing the consumption of the starting material.

-

Workup - Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide salts through a pad of celite, washing the filter cake with additional acetone.

-

Workup - Extraction: Combine the filtrates and remove the solvent under reduced pressure. Dissolve the resulting crude residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash sequentially with water (2 x 25 mL) and saturated brine (1 x 25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product, typically as an off-white or pale yellow solid.[3]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by flash column chromatography on silica gel to afford the pure Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate.[9]

Quantitative Data Summary

The following table provides an example calculation for a reaction performed on a 10 mmol scale.

| Reagent | Formula | Molar Mass ( g/mol ) | Equivalents | Moles (mmol) | Amount |

| Methyl 5-bromo-2-hydroxybenzoate | C₈H₇BrO₃ | 231.04 | 1.0 | 10.0 | 2.31 g |

| Propargyl Bromide (80% in Toluene) | C₃H₃Br | 118.96 | 1.2 | 12.0 | 1.78 g (1.43 g active) |

| Potassium Carbonate | K₂CO₃ | 138.21 | 2.5 | 25.0 | 3.46 g |

| Acetone | C₃H₆O | 58.08 | - | - | ~100 mL |

Note: Yields for this reaction are typically high, often in the 80-95% range, depending on the purity of reagents and precision of the execution.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure. Key signals to look for in ¹H NMR include the disappearance of the phenolic -OH peak, the appearance of a new alkyne proton (~2.5 ppm), and new methylene protons (-O-CH₂-, ~4.7 ppm).

-

Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 270/272, showing the characteristic isotopic pattern for bromine).

-

Infrared Spectroscopy (IR): To identify key functional groups. Expect to see the disappearance of the broad O-H stretch and the appearance of a sharp alkyne C-H stretch (~3300 cm⁻¹) and a C≡C stretch (~2100 cm⁻¹).

-

Melting Point (MP): A sharp melting point range indicates high purity of the crystalline solid product.

Troubleshooting and Safety Considerations

-

Incomplete Reaction: If TLC indicates significant starting material remains, additional propargyl bromide (0.2 eq) can be added, or the reaction time can be extended. Ensure the potassium carbonate is finely powdered and the solvent is sufficiently dry for optimal results.

-

Side Products: Propargyl bromide can be unstable and may decompose, especially if old or improperly stored, leading to colored impurities.[10] Using freshly distilled or high-purity propargyl bromide is recommended.

-

Safety - Propargyl Bromide: Propargyl bromide is a potent lachrymator, is toxic, and should be handled with extreme care in a well-ventilated fume hood.[10] Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Safety - Solvents: Acetone is highly flammable. Ensure heating is done using a controlled heating mantle or oil bath, away from open flames.

Conclusion

The via the Williamson ether synthesis is a highly efficient and reliable method. By understanding the underlying SN2 mechanism and carefully selecting the base and solvent, researchers can consistently achieve high yields of this versatile chemical intermediate. The protocol described herein provides a robust foundation for its preparation in a laboratory setting.

References

- Filo. (2023). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? [Online].

- Vedantu. (n.d.). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? [Online].

- Kohout, M. (2014). Response to "Can anyone help me with a Williamson ether synthesis?". ResearchGate. [Online].

-

Wikipedia. (n.d.). Williamson ether synthesis. [Online]. Available at: [Link]

- Edubirdie. (n.d.). Williamson Ether Synthesis. [Online].

- Farooq, H., et al. (2021). SELECTIVE ARYLATION OF PHENOL PROTECTED PROPARGYL BROMIDE VIA PD-CATALYSED SUZUKI COUPLING REACTION: SYNTHESIS, MECHANISTIC STUD. Journal of the Chilean Chemical Society. [Online].

-

Asymmetric Info. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Online]. Available at: [Link]

-

Reddit User Discussion. (2015). Help finiding procedure for williamson ether synthesis... r/chemistry. [Online]. Available at: [Link]

-

Reddit User Discussion. (2016). O-alkylation of phenol in the presence of a nucleophilic tertiary amine. r/chemistry. [Online]. Available at: [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Why does Potassium Carbonate work as a base for the Williamson Ether Synt.. [askfilo.com]

- 7. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]

- 8. reddit.com [reddit.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. reddit.com [reddit.com]

An In-depth Technical Guide to Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate is a versatile synthetic intermediate possessing a unique combination of reactive functional groups. Its structure, featuring a brominated aromatic ring, a methyl ester, and a propargyl ether, makes it a valuable building block in the synthesis of a wide array of complex organic molecules. The strategic placement of the bromo substituent allows for further functionalization via cross-coupling reactions, while the terminal alkyne of the propargyl group is amenable to a variety of transformations, including click chemistry, cyclization reactions, and metal-catalyzed couplings. The methyl ester provides a handle for hydrolysis, amidation, or reduction, further expanding its synthetic utility.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate, offering insights for its effective utilization in research and development, particularly in the fields of medicinal chemistry and materials science.

Chemical Identity and Properties

| Property | Value | Source |

| Chemical Name | Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate | Key Organics Limited[1] |

| Synonyms | Methyl 5-bromo-2-(prop-2-yn-1-yloxy)benzoate | Key Organics Limited[1] |

| CAS Number | 685126-90-3 | Key Organics Limited[1] |

| Molecular Formula | C₁₁H₉BrO₃ | Key Organics Limited[1] |

| Molecular Weight | 269.09 g/mol | Key Organics Limited[1] |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | No data available | - |

| Boiling Point | No data available | - |

| Solubility | No data available | - |

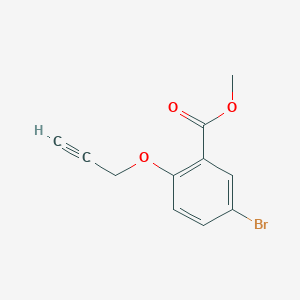

Structure:

Chemical Structure of the Topic Compound

Synthesis

The synthesis of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate is a two-step process starting from the commercially available Methyl 5-bromo-2-hydroxybenzoate.

Workflow for the Synthesis of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate:

A schematic of the synthesis process.

Step 1: Synthesis of the Precursor, Methyl 5-bromo-2-hydroxybenzoate

This precursor can be synthesized from 2-hydroxybenzoic acid (salicylic acid) through bromination followed by esterification, or by bromination of methyl salicylate. The latter is often preferred for regioselectivity.

Step 2: Propargylation of Methyl 5-bromo-2-hydroxybenzoate

The final step is a Williamson ether synthesis, a well-established method for forming ethers. The hydroxyl group of Methyl 5-bromo-2-hydroxybenzoate is deprotonated by a mild base, forming a phenoxide ion which then acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide.

Detailed Experimental Protocol:

-

Dissolution: To a solution of Methyl 5-bromo-2-hydroxybenzoate (1.0 equivalent) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), add a slight excess of a mild base, typically potassium carbonate (K₂CO₃, 1.5-2.0 equivalents).

-

Addition of Alkylating Agent: To the stirred suspension, add propargyl bromide (1.1-1.2 equivalents) dropwise at room temperature.

-

Reaction: The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 50-60 °C) to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the inorganic salts are removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent.

-

Extraction: The residue is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water and brine to remove any remaining inorganic impurities and unreacted starting materials.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate.

Causality Behind Experimental Choices:

-

Choice of Base: Potassium carbonate is a commonly used base for this type of reaction as it is inexpensive, easy to handle, and sufficiently basic to deprotonate the phenolic hydroxyl group without causing unwanted side reactions such as hydrolysis of the ester.

-

Choice of Solvent: Acetone and DMF are excellent solvents for this reaction as they are polar enough to dissolve the reactants and facilitate the SN2 reaction, yet they are aprotic, which prevents solvation of the nucleophile and thus enhances its reactivity.

-

Reaction Temperature: The reaction is often carried out at a slightly elevated temperature to increase the reaction rate. However, excessively high temperatures should be avoided to minimize potential side reactions.

Potential Reactivity and Applications

The trifunctional nature of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate makes it a highly attractive scaffold for the synthesis of diverse molecular architectures.

Logical Relationship of Functional Groups and Potential Reactions:

Sources

An In-Depth Technical Guide to Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Introduction: Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate is a specialized organic molecule featuring a terminal alkyne, a bromine atom, and a methyl ester on a benzene ring. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. The propargyloxy group, in particular, serves as a versatile handle for "click chemistry," a class of highly efficient and specific reactions. This guide provides a comprehensive overview of its synthesis, detailed characterization, and potential applications for researchers, scientists, and professionals in drug development. While a specific CAS number for this compound is not readily found in major chemical databases, indicating its status as a novel or specialized research chemical, this guide outlines a robust synthetic route and expected analytical data based on well-established chemical principles and analogous compounds.

Physicochemical Properties and Synthesis

The initial step in working with any novel compound is to understand its basic properties and a reliable method for its synthesis.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties for Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate is presented in the table below. These values are calculated based on the chemical structure.

| Property | Value |

| Molecular Formula | C₁₁H₉BrO₃ |

| Molecular Weight | 285.09 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Soluble in common organic solvents like DCM, EtOAc, and acetone |

| CAS Number | Not readily available |

Synthesis via Williamson Ether Synthesis

The most direct and efficient method for preparing Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol followed by a nucleophilic substitution (SN2) reaction with an alkyl halide.[1] In this case, the readily available starting materials are Methyl 5-bromo-2-hydroxybenzoate (CAS: 4068-76-2)[2][3] and Propargyl bromide (CAS: 106-96-7)[4][5].

The reaction proceeds by deprotonating the hydroxyl group of Methyl 5-bromo-2-hydroxybenzoate with a mild base, such as potassium carbonate, to form a phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of Propargyl bromide to form the desired ether linkage.[6]

Caption: Proposed synthesis of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate.

Detailed Experimental Protocol

Materials:

-

Methyl 5-bromo-2-hydroxybenzoate (1.0 eq)

-

Propargyl bromide (1.2 eq, 80% solution in toluene is commonly available)

-

Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)[7]

-

Acetone (anhydrous)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 5-bromo-2-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous acetone to the flask to create a stirrable suspension.

-

Slowly add Propargyl bromide (1.2 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate.

Spectroscopic Characterization

Thorough characterization is crucial to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the propargyl group, the terminal alkyne proton, and the methyl ester protons. The aromatic protons should appear as doublets or doublets of doublets in the range of δ 7.0-8.0 ppm. The methylene protons adjacent to the ether oxygen will likely appear as a doublet around δ 4.8 ppm. The terminal alkyne proton should be a triplet around δ 2.5 ppm, and the methyl ester protons will be a singlet around δ 3.9 ppm.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester (around δ 165 ppm), the aromatic carbons (δ 110-160 ppm), the carbons of the alkyne (δ 75-80 ppm), the methylene carbon (around δ 56 ppm), and the methyl ester carbon (around δ 52 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.[8]

-

C≡C-H stretch: A sharp, weak band around 3300 cm⁻¹ for the terminal alkyne C-H bond.

-

C≡C stretch: A weak band around 2120 cm⁻¹ for the carbon-carbon triple bond.

-

C=O stretch: A strong band around 1730 cm⁻¹ for the ester carbonyl group.

-

C-O stretch: Bands in the region of 1250-1000 cm⁻¹ for the aryl ether and ester C-O bonds.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

Applications in Drug Discovery and Development

The unique structure of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate makes it a valuable tool in drug discovery, primarily due to its terminal alkyne functionality.

Click Chemistry

The terminal alkyne group is a key participant in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[9][10] This reaction allows for the efficient and specific formation of a stable triazole ring by reacting the alkyne with an azide-functionalized molecule.[11] This has broad applications in:

-

Bioconjugation: Linking the molecule to proteins, peptides, or other biomolecules to study biological processes.[12]

-

Lead Optimization: Rapidly generating libraries of compounds by attaching various azide-containing fragments to the core structure.

-

Development of PROTACs: The terminal alkyne can serve as a synthetic handle for constructing Proteolysis Targeting Chimeras.

Caption: Application of the target molecule in CuAAC click chemistry.

Building Block for Heterocyclic Synthesis

The propargyl ether moiety can undergo various cyclization reactions to form chromene or other heterocyclic systems, which are common scaffolds in many biologically active compounds.[13] The bromine atom also provides a site for further functionalization through cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce additional molecular diversity.

Safety and Handling

The starting material, Propargyl bromide, is a lachrymator and should be handled with care in a well-ventilated fume hood.[14] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The final product should be treated as a potentially hazardous chemical, and a full safety assessment should be conducted before use.

Conclusion

References

-

Propargyl bromide. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

-

Hein, C. D., Liu, X. M., & Wang, D. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical research, 25(10), 2216–2230. [Link]

-

Allied Academies. (n.d.). Click chemistry: A novel tool in pharmaceutical research. Retrieved from [Link]

-

ResearchGate. (n.d.). The Use of Click Chemisty in Drug Development Applications. Retrieved from [Link]

-

PubMed. (2018). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Retrieved from [Link]

-

Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

ResearchGate. (2018). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Retrieved from [Link]

-

ResearchGate. (2009). Modelling of structure and interpretation of IR absorption spectra for crystals of substituted aryl propargyl ethers of phenols. Retrieved from [Link]

-

Organic Chemistry Research. (2017). An efficient tandem synthesis of alkyl aryl ethers... Retrieved from [Link]

-

ResearchGate. (2019). Interplay between Conformation and Crystal Packing in Aryl Propargyl Ethers: Structural and Spectroscopic Properties of 2‐(prop‐2‐yn‐1‐yloxy)acene Derivatives. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

-

SpectraBase. (n.d.). methyl 5-bromo-2-hydroxy-3-nitrobenzoate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Journal of the Chemical Society, Faraday Transactions 2. (1981). Vibrational spectra and molecular conformation of propargyl ethyl ether. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Methyl 5-bromo-2-hydroxybenzoate. Retrieved from [Link]

-

American Chemical Society. (2021). Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl Ethers. Retrieved from [Link]

-

American Chemical Society. (2026). Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones... Retrieved from [Link]

-

ResearchGate. (2012). Methyl 5-bromo-2-hydroxybenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-bromo-5-hydroxybenzoate. Retrieved from [Link]

Sources

- 1. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 2. Methyl 5-Bromo-2-hydroxybenzoate | 4068-76-2 | TCI AMERICA [tcichemicals.com]

- 3. Methyl 5-Bromo-2-hydroxybenzoate | 4068-76-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Propargyl bromide - Wikipedia [en.wikipedia.org]

- 5. Propargyl bromide | 106-96-7 [chemicalbook.com]

- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. orgchemres.org [orgchemres.org]

- 8. researchgate.net [researchgate.net]

- 9. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Click Chemistry in Drug Discovery [sigmaaldrich.com]

- 11. alliedacademies.org [alliedacademies.org]

- 12. researchgate.net [researchgate.net]

- 13. par.nsf.gov [par.nsf.gov]

- 14. Propargyl bromide, 97%, 80% w/w in toluene, stab. with magnesium oxide 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

A Technical Guide to the Structural Elucidation of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate

This guide provides an in-depth, technical walkthrough for the complete structural determination of a novel substituted aromatic compound, Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate. Designed for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a logical, causality-driven narrative. Each analytical step is presented not merely as a procedure, but as a strategic choice aimed at solving a specific piece of the molecular puzzle. The methodologies described herein form a self-validating system, ensuring the final structure is confirmed with the highest degree of scientific confidence.

Introduction and Elucidation Strategy

The target molecule, Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate, is a polyfunctional aromatic compound. Its structure suggests potential utility as a versatile intermediate in organic synthesis, possibly for creating complex heterocyclic scaffolds or as a building block in medicinal chemistry. The unambiguous confirmation of its structure is paramount before its use in further applications.

Our elucidation strategy is a multi-pronged spectroscopic approach, beginning with the determination of the molecular formula and proceeding through the identification of functional groups and, finally, the precise assembly of the molecular framework. This process relies on the synergistic interpretation of data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments.

The proposed workflow is outlined below:

Caption: Workflow for Structure Elucidation.

Elemental Composition and Molecular Weight Determination

Methodology: High-Resolution Mass Spectrometry (HRMS)

The first crucial step is to determine the exact mass and, by extension, the molecular formula of the compound.

-

Experimental Protocol: The sample is analyzed using a high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, with electrospray ionization (ESI) in positive ion mode.[1] This technique provides mass accuracy typically below 5 ppm, which is essential for confidently determining the elemental composition.

-

Expected Results & Interpretation: The molecular formula is C₁₁H₉BrO₃. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, the HRMS spectrum is expected to show two peaks of nearly equal intensity separated by approximately 2 m/z units. For C₁₁H₉⁷⁹BrO₃, the calculated monoisotopic mass is 267.9786 Da. The corresponding peak for the ⁸¹Br isotope would be at 269.9765 Da. Observing this doublet with high mass accuracy provides unequivocal evidence for the presence of a single bromine atom and confirms the elemental composition.[2][3]

Functional Group Identification

Methodology: Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

-

Experimental Protocol: A small amount of the solid sample is analyzed using an FT-IR spectrometer, typically employing an ATR (Attenuated Total Reflectance) accessory. A background spectrum is taken, followed by the sample spectrum, over a range of 4000-400 cm⁻¹.

-

Expected Data & Interpretation: The IR spectrum will provide a "fingerprint" of the molecule's functional groups. Based on the proposed structure, the following key absorption bands are anticipated:

-

≡C-H Stretch: A sharp, strong band around 3300 cm⁻¹ is diagnostic for the terminal alkyne proton.[4][5][6]

-

Aromatic C-H Stretch: Weaker absorptions just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) indicate C-H bonds on the benzene ring.[7][8]

-

Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ arise from the methylene (-CH₂-) and methyl (-CH₃) groups.[5][7]

-

C≡C Stretch: A weak to medium, sharp absorption in the range of 2100-2260 cm⁻¹ confirms the presence of the alkyne triple bond.[4][6]

-

C=O Stretch (Ester): A very strong, sharp absorption around 1715-1730 cm⁻¹. The conjugation with the aromatic ring is expected to shift this peak to a slightly lower wavenumber compared to a saturated ester (which appears around 1735 cm⁻¹).[4][7]

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.[8]

-

C-O Stretches: Strong bands in the 1000-1300 cm⁻¹ region will be present, corresponding to the C-O bonds of the ester and the aryl ether.

-

| Functional Group | Expected IR Absorption (cm⁻¹) | Vibration Type |

| Terminal Alkyne | ~3300 (sharp, strong) | ≡C-H Stretch |

| Terminal Alkyne | 2100-2260 (weak, sharp) | C≡C Stretch |

| Aromatic Ester | 1715-1730 (strong) | C=O Stretch |

| Aryl Ether | ~1250 (strong) | Asymmetric C-O-C Stretch |

| Aromatic Ring | 1450-1600 | C=C Stretch |

The presence of these key bands provides strong, direct evidence for the major functional components of the molecule.

Assembly of the Molecular Framework via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the cornerstone of structure elucidation, providing detailed information about the connectivity and chemical environment of every hydrogen and carbon atom.

-

Experimental Protocol: All NMR spectra are acquired on a high-field spectrometer (e.g., 400 MHz or higher) using deuterated chloroform (CDCl₃) as the solvent. Standard pulse programs are used to obtain ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra.

Proton NMR (¹H NMR)

This experiment identifies all unique proton environments, their integration (relative number of protons), and their coupling (neighboring protons).

-

Expected Data & Interpretation:

-

Aromatic Region (δ 7.0-8.0 ppm): The benzene ring has three protons. Given the substitution pattern (1,2,4-trisubstituted), a characteristic splitting pattern is expected.

-

One proton will appear as a doublet (d ), likely around δ 7.9 ppm, due to coupling with its single ortho neighbor. This is H-6, deshielded by the adjacent ester group.

-

A second proton will appear as a doublet of doublets (dd ), likely around δ 7.2 ppm. This is H-4, with both ortho and meta couplings.

-

The third proton will appear as a doublet (d ), likely around δ 7.0 ppm. This is H-3, coupled only to H-4.

-

-

Propargyl Methylene (δ ~4.8 ppm): The two protons of the -O-CH₂- group will appear as a doublet (d ), integrating to 2H. The signal is shifted downfield due to the adjacent ether oxygen. It is split into a doublet by the terminal alkyne proton.

-

Ester Methyl (δ ~3.9 ppm): The three protons of the -OCH₃ group will appear as a sharp singlet (s ), integrating to 3H.

-

Alkyne Proton (δ ~2.5 ppm): The terminal alkyne proton (≡C-H) will appear as a triplet (t ), integrating to 1H, due to coupling with the two methylene protons.

-

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Rationale |

| H-6 | ~7.9 | d | 1H | Deshielded by adjacent C=O and Br |

| H-4 | ~7.2 | dd | 1H | Ortho to Br, meta to ether |

| H-3 | ~7.0 | d | 1H | Ortho to ether oxygen |

| -OCH₂- | ~4.8 | d | 2H | Adjacent to ether oxygen |

| -OCH₃ | ~3.9 | s | 3H | Ester methyl group |

| ≡C-H | ~2.5 | t | 1H | Terminal alkyne proton |

Carbon NMR (¹³C NMR & DEPT)

This experiment identifies all unique carbon environments. The DEPT-135 experiment distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons do not appear in DEPT spectra.

-

Expected Data & Interpretation:

-

Carbonyl Carbon (δ ~165 ppm): The ester C=O carbon.

-

Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected. Two will be quaternary (C-1, C-2, C-5), and three will be CH carbons (C-3, C-4, C-6), which will show positive signals in the DEPT-135 spectrum. The carbon attached to bromine (C-5) will be shifted to ~115 ppm, while the carbon attached to the ether oxygen (C-2) will be significantly downfield (~158 ppm).

-

Alkyne Carbons (δ ~75-80 ppm): Two signals are expected. The terminal CH carbon (≡C-H) will appear around δ 78 ppm, and the internal quaternary carbon (-C≡) will appear around δ 76 ppm.

-

Methylene Carbon (δ ~56 ppm): The -OCH₂- carbon will show a negative signal in the DEPT-135 spectrum.

-

Methyl Carbon (δ ~52 ppm): The -OCH₃ carbon will show a positive signal in the DEPT-135 spectrum.

-

2D NMR: Assembling the Pieces

2D NMR experiments are critical for unambiguously connecting the fragments identified by 1D NMR.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. Key expected correlations include:

-

A cross-peak between the aromatic protons at H-3 and H-4.

-

A cross-peak between the aromatic protons at H-4 and H-6 (a weaker, meta-coupling might be visible).

-

A strong cross-peak between the methylene protons (-OCH₂-) and the terminal alkyne proton (≡C-H).

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the definitive assignment of each CH, CH₂, and CH₃ signal in the ¹³C spectrum based on the already interpreted ¹H spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the pivotal experiment for connecting the molecular fragments across quaternary carbons and heteroatoms.[9][10] It shows correlations between protons and carbons that are two or three bonds away. The key correlations that will lock in the final structure are:

-

Connecting the Ester: The methyl protons (-OCH₃) will show a correlation to the carbonyl carbon (C=O). These same protons will also show a correlation to the quaternary aromatic carbon C-1.

-

Connecting the Propargyl Group: The methylene protons (-OCH₂-) will show a crucial three-bond correlation to the aromatic carbon C-2, confirming the attachment point of the ether.

-

Confirming Aromatic Substitution:

-

The aromatic proton H-6 will show correlations to C-2, C-4, and the carbonyl carbon.

-

The aromatic proton H-3 will show correlations to C-1 and C-5.

-

The aromatic proton H-4 will show correlations to C-2 and C-6.

-

-

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate, a versatile chemical intermediate with significant potential in medicinal chemistry and materials science. We will delve into its core physicochemical properties, provide a detailed, field-proven synthesis protocol, and explore its applications for researchers, scientists, and drug development professionals.

Core Molecular Attributes and Physicochemical Properties

Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate, also known as methyl 5-bromo-2-(prop-2-yn-1-yloxy)benzoate, is a substituted aromatic compound featuring a strategic combination of functional groups: a methyl ester, a bromine atom, and a terminal alkyne. This trifecta of functionalities makes it a highly valuable building block for complex molecular architectures.

The fundamental identity of any chemical compound begins with its molecular formula and weight. Through stoichiometric calculation based on its constituent atoms (11 Carbon, 9 Hydrogen, 1 Bromine, 3 Oxygen), the molecular formula is determined to be C₁₁H₉BrO₃ .

From this formula, we can derive the precise molecular weights, which are critical for quantitative experimental design and analytical characterization. The calculated molecular weight, based on isotopic abundances, is 269.09 g/mol . This value is consistent with that of its isomer, methyl 3-bromo-5-(prop-2-yn-1-yloxy)benzoate[1]. For high-resolution mass spectrometry, the monoisotopic mass is calculated to be 267.9735 Da .

A summary of its key computed and physical properties is presented below.

| Property | Value | Source |

| IUPAC Name | methyl 5-bromo-2-(prop-2-yn-1-yloxy)benzoate | - |

| Molecular Formula | C₁₁H₉BrO₃ | Calculated |

| Molecular Weight | 269.09 g/mol | Calculated,[1] |

| Monoisotopic Mass | 267.9735 Da | Calculated |

| Physical Form | Expected to be a solid at room temperature | Inferred from precursors[2][3] |

| Solubility | Expected to be soluble in organic solvents like DCM, EtOAc, Acetone | Inferred from synthesis protocols |

Rationale and Protocol for Synthesis: A Self-Validating Approach

The synthesis of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate is most effectively achieved via the Williamson ether synthesis . This classic, yet powerful, Sₙ2 reaction is the method of choice due to its reliability, high yield, and the ready availability of starting materials.[4][5] The core of this strategy involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then attacks an alkyl halide.

Our starting material is Methyl 5-bromo-2-hydroxybenzoate , a compound whose structure and properties are well-documented.[2][3] The phenolic proton on this molecule is acidic and can be readily removed by a suitable base. The electrophile is propargyl bromide , which provides the terminal alkyne functionality. Propargyl bromide is an excellent substrate for Sₙ2 reactions because it is a primary alkyl halide, minimizing the risk of competing elimination reactions.[4][5]

The choice of base and solvent is critical for ensuring the reaction proceeds to completion with minimal side products. A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol without hydrolyzing the methyl ester. Acetone is an ideal solvent as it is polar aprotic, effectively solvating the cation of the base while not interfering with the nucleophilicity of the phenoxide. It also has a convenient boiling point for refluxing the reaction to ensure a reasonable reaction rate.

Experimental Workflow Diagram

Caption: Williamson ether synthesis workflow for the target compound.

Detailed Step-by-Step Protocol

-

Reagent Charging: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 5-bromo-2-hydroxybenzoate (1.0 eq), potassium carbonate (2.0 eq), and acetone (10 mL per 1 g of starting material).

-

Initiation: Stir the suspension vigorously at room temperature for 15 minutes.

-

Electrophile Addition: Add propargyl bromide (1.2 eq) dropwise to the stirring suspension. The slight excess of the alkylating agent ensures the complete consumption of the starting phenol.

-

Reaction: Heat the mixture to reflux (approximately 60-65°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetone.

-

Solvent Removal: Combine the filtrates and concentrate under reduced pressure to remove the acetone.

-

Extraction: Dissolve the resulting crude oil in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x). This removes any remaining inorganic salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Research and Development

The molecular architecture of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate makes it a strategic intermediate for diverse applications, particularly in the synthesis of pharmaceuticals and novel materials. Benzoic acid and its derivatives are widely used in the pharmaceutical industry as intermediates, preservatives, and active ingredients themselves.[6]

-

Click Chemistry Handle: The terminal alkyne (propargyl group) is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This allows for the efficient and specific conjugation of the molecule to other molecules containing an azide group, such as biomolecules, polymers, or fluorescent tags.

-

Cross-Coupling Reactions: The bromine atom on the aromatic ring serves as a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the introduction of a wide range of substituents at this position, facilitating the generation of diverse molecular libraries for screening. For example, similar bromo-benzoic acid precursors are used as starting materials for antidiabetic drugs.[7]

-

Scaffold for Medicinal Chemistry: The overall structure can serve as a rigid scaffold for the development of inhibitors for biological targets such as enzymes or receptors.[8] The ester can be hydrolyzed to the corresponding carboxylic acid, providing a point for amide bond formation, or it can be reduced to an alcohol for further derivatization.

Logical Flow for Application as a Pharmaceutical Intermediate

Caption: Potential derivatization pathways for drug discovery applications.

Conclusion

Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate is a compound of significant synthetic utility. While its direct characterization data is not broadly published, its molecular properties can be confidently determined, and its synthesis is readily achievable through established, reliable methodologies like the Williamson ether synthesis. Its unique combination of reactive functional groups provides a versatile platform for researchers engaged in the discovery and development of novel therapeutics and advanced materials. This guide provides the foundational knowledge required to synthesize, characterize, and strategically employ this valuable chemical intermediate.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 316201, Methyl 5-bromo-2-methylbenzoate." PubChem, [Link]. Accessed January 20, 2026.

-

Pharmaffiliates. "Methyl 5-bromo-2-chlorobenzoate." Pharmaffiliates, [Link]. Accessed January 20, 2026.

-

Ashenhurst, J. "The Williamson Ether Synthesis." Master Organic Chemistry, 24 Oct. 2014, [Link]. Accessed January 20, 2026.

-

Wikipedia. "Williamson ether synthesis." Wikipedia, [Link]. Accessed January 20, 2026.

-

Mustafa, G., et al. "Methyl 5-bromo-2-hydroxybenzoate." Acta Crystallographica Section E: Structure Reports Online, vol. 68, no. 5, 2012, pp. o1467. National Center for Biotechnology Information, [Link]. Accessed January 20, 2026.

-

Maccari, G., et al. "Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester." Molecules, vol. 27, no. 1, 2022, p. 238. MDPI, [Link]. Accessed January 20, 2026.

-

Professor Dave Explains. "Williamson Ether Synthesis." YouTube, 29 Aug. 2018, [Link]. Accessed January 20, 2026.

-

Reddit. "Help finiding procedure for williamson ether synthesis..." r/chemistry, 2015, [Link]. Accessed January 20, 2026.

-

ResearchGate. "(PDF) Methyl 5-bromo-2-hydroxybenzoate." ResearchGate, [Link]. Accessed January 20, 2026.

- Google Patents. "JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.

-

Singh, P., et al. "Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review." Pharmaceuticals, vol. 17, no. 1, 2024, p. 119. MDPI, [Link]. Accessed January 20, 2026.

-

Zhang, Y., et al. "Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot." ChemMedChem, vol. 11, no. 1, 2016, pp. 69-76. PubMed, [Link]. Accessed January 20, 2026.

-

Al-Dhaini, A. A., et al. "A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective." Heliyon, vol. 9, no. 11, 2023, p. e21799. National Center for Biotechnology Information, [Link]. Accessed January 20, 2026.

-

Al-Dhaini, A. A., et al. "Mini-Review on Sodium Benzoate: Its Uses, Adverse Effects, and Environmental Impact as a Pharmaceutical Product." ChemRxiv, 2024. ChemRxiv, [Link]. Accessed January 20, 2026.

Sources

- 1. 2919955-39-6|Methyl 3-bromo-5-(prop-2-yn-1-yloxy)benzoate|BLD Pharm [bldpharm.com]

- 2. Methyl 5-bromo-2-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]

- 8. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate

Introduction

Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate is a bespoke synthetic intermediate increasingly utilized in the fields of medicinal chemistry and materials science. Its unique trifunctional architecture, comprising a brominated aromatic ring, a propargyl ether, and a methyl ester, offers a versatile platform for the synthesis of complex molecular targets. The presence of the terminal alkyne facilitates "click" chemistry and other metal-catalyzed coupling reactions, while the bromo-substituted phenyl ring provides a handle for a variety of cross-coupling methodologies.[1][2] This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in an understanding of its chemical reactivity and potential hazards. It is intended for researchers, chemists, and professionals in drug development who may work with this or structurally similar reagents.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate is not publicly available, a robust hazard assessment can be constructed by examining its constituent functional groups and data from structurally analogous compounds.

Summary of Potential Hazards

Based on the analysis of related chemical structures, the primary hazards associated with Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate are summarized in the table below.

| Hazard Class | GHS Classification (Probable) | Description of Potential Effects |

| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[3][4][5] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[4][5] |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[3][4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | May cause respiratory irritation.[4][5] |

This table represents a probable hazard profile based on data from structurally similar compounds and is intended for risk assessment and planning purposes.

Chemical Reactivity and Stability Considerations

The propargyl ether moiety introduces specific reactivity hazards that must be managed. Propargyl groups can undergo energetic decomposition, particularly in the presence of certain metals or at elevated temperatures. While the ester is an electron-withdrawing group that can moderate this reactivity to some extent, caution is still warranted.

-

Thermal Sensitivity : Avoid excessive heating, as this can lead to exothermic decomposition.

-

Metal-Catalyzed Reactions : Propargyl esters can undergo rearrangements, such as[3][6]- or[3][3]-sigmatropic shifts, often catalyzed by transition metals like gold or silver.[6][7] While synthetically useful, these reactions can be exothermic and should be well-controlled.

-

Incompatible Materials : Avoid strong oxidizing agents, strong bases, and certain metals that can catalyze the decomposition of the alkyne.

The brominated aromatic ring is generally stable but can participate in various synthetic transformations.[8][9] Under certain conditions, particularly in the presence of strong reducing agents or catalysts, de-bromination may occur.[10]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for the safe handling of this compound.

Engineering Controls

-

Chemical Fume Hood : All handling of solid and solutions of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[4][11]

-

Safety Shower and Eyewash Station : A readily accessible and tested safety shower and eyewash station are mandatory in the laboratory where this compound is handled.[4]

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound:

-

Eye and Face Protection : Chemical safety goggles or a face shield are required to protect against splashes.[3][4]

-

Hand Protection : Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed frequently, especially after direct contact.[4]

-

Skin and Body Protection : A laboratory coat should be worn to prevent skin contact. For larger quantities, additional protective clothing may be necessary.[4]

-

Respiratory Protection : If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.

Caption: Personal Protective Equipment (PPE) and Handling Workflow.

Safe Handling and Storage Procedures

Adherence to strict protocols for handling and storage is critical to maintaining a safe laboratory environment.

Handling

-

Avoid Contact : Prevent contact with skin, eyes, and clothing.[12]

-

Avoid Inhalation : Do not breathe dust or vapors.[4]

-

Grounding : For transfers of large quantities of solid, take precautionary measures against static discharge.

-

Inert Atmosphere : For reactions sensitive to air or moisture, handle under an inert atmosphere (e.g., nitrogen or argon).

-

Eating and Drinking : Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3]

Storage

-

Container : Keep in a tightly closed container.

-

Location : Store in a cool, dry, and well-ventilated area away from incompatible substances.[4]

-

Ignition Sources : Keep away from heat, sparks, and open flames.[12]

-

Recommended Temperature : Store at room temperature unless otherwise specified.[4]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[3] |

Accidental Release Measures

-

Small Spills :

-

Ensure adequate ventilation and wear appropriate PPE.

-

Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills :

-

Evacuate the area.

-

Prevent further leakage or spillage if safe to do so.

-

Do not let the product enter drains.[3]

-

Contact emergency services and the institutional safety office.

-

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12]

-

Unsuitable Extinguishing Media : A direct water jet may spread the fire.

-

Specific Hazards : Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and hydrogen bromide.[3][12] Vapors may be heavier than air and can travel to a source of ignition and flash back.[3]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

Disposal Considerations

-

Waste Disposal : Dispose of this material and its container in accordance with all applicable federal, state, and local regulations. Do not allow it to enter drains or waterways.

-

Contaminated Packaging : Dispose of as unused product.

Caption: Emergency Response Flowchart for Exposure and Spills.

Synthesis and Reactivity Profile

The synthesis of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate typically involves the Williamson ether synthesis, reacting a substituted phenol with a propargyl halide. For example, the reaction of methyl 5-bromo-2-hydroxybenzoate with propargyl bromide in the presence of a base like potassium carbonate.[13][14] This synthetic route is important for understanding potential impurities and side products. The reactivity of this molecule is dominated by the three functional groups, making it a valuable building block in organic synthesis.[15][16][17][18]

Conclusion

Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate is a valuable synthetic intermediate with a manageable hazard profile when handled with the appropriate precautions. A thorough understanding of its potential hazards, coupled with the consistent application of engineering controls, personal protective equipment, and safe handling practices, is paramount for ensuring the safety of all laboratory personnel. This guide provides a framework for developing robust safety protocols tailored to the specific applications of this compound in a research and development setting.

References

-

Recent Advances in the Gold-Catalyzed Reactions of Propargyl Esters - ACS Publications. (2023). Retrieved from [Link]

-

Recent Advances in the Gold-Catalyzed Reactions of Propargyl Esters - PubMed. (2023). Retrieved from [Link]

-

Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). (n.d.). Retrieved from [Link]

-

Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - NIH. (n.d.). Retrieved from [Link]

-

Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - RSC Publishing. (2022). Retrieved from [Link]

-

Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC - NIH. (2019). Retrieved from [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science. (n.d.). Retrieved from [Link]

-

Introducing bromine in the molecular structure as a good strategy to the drug design - Semantic Scholar. (2024). Retrieved from [Link]

-

Use of Bromine and Bromo-Organic Compounds in Organic Synthesis | Chemical Reviews. (n.d.). Retrieved from [Link]

-

Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers - MDPI. (n.d.). Retrieved from [Link]

-

[Toxicity of selected brominated aromatic compounds] - PubMed. (n.d.). Retrieved from [Link]

-

Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate - PMC - NIH. (n.d.). Retrieved from [Link]

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC - NIH. (n.d.). Retrieved from [Link]

- WO2012032546A3 - Process for the preparation of salmeterol and its intermediates - Google Patents. (n.d.).

Sources

- 1. jms.ump.edu.pl [jms.ump.edu.pl]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. aaronchem.com [aaronchem.com]

- 6. Recent Advances in the Gold-Catalyzed Reactions of Propargyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate Manufacturers, SDS [mubychem.com]

- 13. Methyl 5-BroMo-2-hydroxy-3-propionylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 14. mdpi.com [mdpi.com]

- 15. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03540E [pubs.rsc.org]

- 17. Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

solubility of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate in organic solvents

An In-depth Technical Guide to the Solubility of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate in Organic Solvents

Abstract

Introduction: Understanding the Solute

Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate is a substituted aromatic compound with a molecular structure that suggests a nuanced solubility profile. Its key structural features include:

-

Aromatic Benzene Ring: A large, non-polar core that contributes to lipophilicity.

-

Methyl Ester Group (-COOCH₃): A polar functional group capable of acting as a hydrogen bond acceptor.

-

Propargyl Ether Group (-OCH₂C≡CH): Contains an ether linkage (a hydrogen bond acceptor) and a terminal alkyne. This group adds both polar and non-polar character.

-

Bromo Group (-Br): An electronegative atom that introduces polarity and increases the molecular weight.

Molecular Structure:

Given these features, the molecule is predicted to be moderately polar. It lacks strong hydrogen bond donating groups (like -OH or -NH), but possesses multiple hydrogen bond accepting sites (the ether oxygen and the two oxygens of the ester). This structure dictates that its solubility will be highly dependent on the specific intermolecular forces it can form with a given solvent.

The Principle of Solubility: "Like Dissolves Like"

The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The empirical rule of "like dissolves like" provides a powerful predictive tool.[1] This principle states that substances with similar polarities are more likely to be soluble in one another.[1][2]

-

Polar Solvents effectively dissolve polar and ionic solutes through dipole-dipole interactions or hydrogen bonding.[1][2] Polar solvents can be further classified as:

-

Protic: Capable of donating hydrogen bonds (e.g., alcohols, water).

-

Aprotic: Not capable of donating hydrogen bonds (e.g., acetone, DMSO).[2]

-

-

Non-polar Solvents dissolve non-polar solutes primarily through weaker van der Waals forces (London dispersion forces).[1]

To systematically investigate the solubility of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate, a panel of solvents with varying polarities and hydrogen bonding capabilities should be employed.

Table 1: Selected Organic Solvents for Solubility Screening

The following table lists a curated selection of solvents, ordered by increasing polarity, suitable for determining the solubility profile of the target compound.

| Solvent Name | Chemical Formula | Class | Polarity Index (P') | Dielectric Constant (ε) |

| n-Hexane | C₆H₁₄ | Non-polar | 0.1 | 1.88 |

| Toluene | C₇H₈ | Non-polar | 2.4 | 2.38 |

| Diethyl Ether | (C₂H₅)₂O | Moderately Polar Aprotic | 2.8 | 4.33 |

| Dichloromethane (DCM) | CH₂Cl₂ | Moderately Polar Aprotic | 3.1 | 8.93 |

| Tetrahydrofuran (THF) | C₄H₈O | Moderately Polar Aprotic | 4.0 | 7.58 |

| Ethyl Acetate | CH₃COOC₂H₅ | Moderately Polar Aprotic | 4.4 | 6.02 |

| Acetone | CH₃COCH₃ | Polar Aprotic | 5.1 | 20.7 |

| Methanol | CH₃OH | Polar Protic | 5.1 | 32.7 |

| Acetonitrile (ACN) | CH₃CN | Polar Aprotic | 5.8 | 37.5 |

| Dimethylformamide (DMF) | (CH₃)₂NCHO | Polar Aprotic | 6.4 | 36.7 |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 7.2 | 46.7 |

Data compiled from various sources.[3][4][5][6][7][8][9][10]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold-standard technique for determining the thermodynamic solubility of a compound.[11][12][13][14] It involves creating a saturated solution by agitating an excess of the solid solute in the solvent until equilibrium is reached.

Diagram 1: Workflow for Shake-Flask Solubility Determination

Caption: A step-by-step workflow for determining thermodynamic solubility.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate (e.g., 5-10 mg) into a series of glass vials (e.g., 2 mL HPLC vials). The key is to ensure undissolved solid remains at the end of the experiment.

-

Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of each selected organic solvent from Table 1 into its respective vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is standard.[14] Preliminary time-point studies can be conducted to confirm the minimum time to equilibrium.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand briefly.

-

To separate the saturated liquid phase from the undissolved solid, either centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) or filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE). Filtration is often preferred to eliminate fine particulates.

-

-

Sample Preparation for Analysis:

-

Carefully transfer a known aliquot of the clear supernatant into a clean vial.

-

Based on an estimated solubility, perform an accurate serial dilution of the supernatant with the same solvent to bring the concentration into the linear range of the analytical method.

-

Analytical Quantification: UV-Vis Spectrophotometry

Due to the presence of the aromatic ring, the target compound is expected to have a strong UV absorbance, making UV-Vis spectrophotometry a straightforward and accessible method for quantification.[15][16] The Beer-Lambert law, A = εbc, forms the basis of this analysis, where absorbance (A) is linearly proportional to concentration (c).

Protocol for UV-Vis Quantification

-

Determine λ_max:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., acetonitrile or methanol).

-

Scan the solution across the UV range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λ_max). This wavelength should be used for all subsequent measurements to ensure maximum sensitivity.

-

-

Prepare Calibration Standards:

-

Prepare a high-concentration stock solution of the compound by accurately weighing a known mass and dissolving it in a known volume of solvent.

-

Perform a series of dilutions from the stock solution to create at least five calibration standards of known concentrations that bracket the expected concentration of the diluted solubility samples.

-

-

Generate Calibration Curve:

-

Measure the absorbance of each calibration standard at λ_max.

-

Plot Absorbance vs. Concentration (in mg/mL or mol/L).

-

Perform a linear regression on the data points. A coefficient of determination (R²) value > 0.995 is required for a reliable calibration curve.

-

-

Analyze Samples:

-

Measure the absorbance of the diluted supernatant samples from the shake-flask experiment.

-

Using the equation of the line from the linear regression (y = mx + b), calculate the concentration of the diluted sample.

-

-

Calculate Solubility:

-

Multiply the calculated concentration by the dilution factor to determine the original concentration of the saturated solution.

-

Solubility (mg/mL) = Concentration_from_curve (mg/mL) × Dilution_Factor

-

Note on Advanced Methods: High-Performance Liquid Chromatography (HPLC) with a UV detector offers a more specific and robust method for quantification.[17][18][19] It has the added advantage of simultaneously confirming the purity and stability of the compound during the experiment. HPLC method development would involve selecting an appropriate column (e.g., C18 reversed-phase), mobile phase, and flow rate.[18][20]

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a structured table to facilitate analysis and comparison across different solvents.

Table 2: Solubility Data for Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate

(This is a template table to be populated with experimental data.)

| Solvent | Solvent Class | Polarity Index (P') | Measured Solubility (mg/mL) | Measured Solubility (mol/L)* |

| n-Hexane | Non-polar | 0.1 | ||

| Toluene | Non-polar | 2.4 | ||

| Diethyl Ether | Mod. Polar Aprotic | 2.8 | ||

| Dichloromethane | Mod. Polar Aprotic | 3.1 | ||

| Tetrahydrofuran | Mod. Polar Aprotic | 4.0 | ||

| Ethyl Acetate | Mod. Polar Aprotic | 4.4 | ||

| Acetone | Polar Aprotic | 5.1 | ||

| Methanol | Polar Protic | 5.1 | ||

| Acetonitrile | Polar Aprotic | 5.8 | ||

| Dimethylformamide | Polar Aprotic | 6.4 | ||

| Dimethyl Sulfoxide | Polar Aprotic | 7.2 |

*Calculated using the molecular weight of the compound.

Diagram 2: Predicted Solubility Profile

Caption: Conceptual relationship between solute polarity and expected solubility.

Interpretation: Based on the molecular structure, it is hypothesized that the compound will exhibit the highest solubility in moderately polar aprotic solvents like Dichloromethane, Ethyl Acetate, and Tetrahydrofuran, which can effectively interact with the ester and ether groups without the competing solute-solvent hydrogen bonding that would occur in protic solvents. Solubility is expected to be lower in highly non-polar solvents (like hexane) and potentially limited in highly polar protic solvents (like methanol) where strong solvent-solvent interactions may dominate.

Conclusion

This guide provides a robust and scientifically grounded methodology for determining the solubility of Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate in a range of common organic solvents. By combining the well-established shake-flask method with quantitative UV-Vis spectroscopy, researchers can generate reliable and reproducible data essential for informed decision-making in synthesis, purification, and formulation development. The principles and protocols outlined herein are broadly applicable and serve as a valuable resource for characterizing the physicochemical properties of novel compounds.

References

-

Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]

-

Honeywell. (n.d.). Polarity Index. Retrieved from [Link]

-

Honeywell. (n.d.). Dielectric Constant. Retrieved from [Link]

-

Digital Commons @ Cal Poly. (n.d.). UV-Vis Characterization of Aromatic Content in Bio-oil. Retrieved from [Link]

-

Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Organometallics. (n.d.). Solvent Miscibility and Polarity Chart. Retrieved from [Link]

-

University of California, Davis. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

-

University of Michigan. (n.d.). Dielectric Constant of Common solvents. Retrieved from [Link]

-

Elmhurst University. (n.d.). Polarity of Solvents. Retrieved from [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

-

ACS Publications. (1999). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Retrieved from [Link]

-

Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

-